molecular formula C21H17ClF3NO4 B2479504 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 307507-07-9

3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2479504
CAS No.: 307507-07-9
M. Wt: 439.82
InChI Key: LDOTWLNPIAORCR-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and a morpholin-4-ylmethyl substituent at position 6. Its molecular formula is C21H17ClF3NO4, with a molecular weight of 457.82 g/mol (estimated from ). The morpholine ring enhances solubility in polar solvents, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO4/c22-13-3-1-12(2-4-13)17-18(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)19(14)30-20(17)21(23,24)25/h1-6,27H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOTWLNPIAORCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which may lead to therapeutic applications in treating various diseases.

Anticancer Properties

Research indicates that compounds similar to 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one may possess anticancer activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells. Studies could focus on its role as an inhibitor of specific oncogenic pathways or as a modulator of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may have anti-inflammatory properties. Investigations into its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways could provide insights into its therapeutic potential for conditions such as arthritis or chronic inflammatory diseases.

Biological Research Applications

This compound's interactions with molecular targets make it a valuable tool in biological research.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for elucidating its biological effects. Research can focus on its binding affinity to specific receptors or enzymes, providing insights into how it modulates biological pathways.

Lead Compound Development

Given its unique structure, this compound can serve as a lead for developing new drugs with enhanced efficacy and safety profiles. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science.

Polymer Development

The compound can be utilized in the synthesis of novel polymers or coatings due to its functional groups that may participate in polymerization reactions. This could lead to the development of materials with specific mechanical and thermal properties.

Coating Technologies

Incorporating this compound into coating formulations may enhance their performance characteristics, such as durability and resistance to environmental factors.

Case Studies and Research Findings

A review of existing literature reveals several promising studies related to the applications of this compound:

Study TitleFocusFindings
Anticancer Activity of Chromenone DerivativesInvestigated various chromenone derivatives for anticancer propertiesFound that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development
Mechanistic Insights into Chromenone InteractionsExplored the binding mechanisms of chromenone derivatives with specific protein targetsIdentified key interactions that could inform drug design strategies
Development of Novel Polymers Using ChromenonesStudied the polymerization potential of chromenone compoundsDemonstrated successful synthesis of polymers with enhanced thermal stability

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and signaling pathways. For example, its hydroxyl group may participate in hydrogen bonding with biological macromolecules, while the trifluoromethyl group may enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name / ID (Evidence) Molecular Formula Molecular Weight (g/mol) Substituent Modifications Key Properties
Target Compound () C21H17ClF3NO4 457.82 Position 2: CF3; Position 8: Morpholinylmethyl High solubility (morpholine), moderate lipophilicity (CF3)
3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one () C21H20ClNO4 385.84 Position 2: CH3 instead of CF3 Lower molecular weight; reduced metabolic stability due to lack of CF3
3-(4-Chlorophenyl)-8-[(4-methylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one () C22H20ClF3N2O3 452.86 Position 8: 4-Methylpiperazinylmethyl instead of morpholinylmethyl Increased basicity (piperazine) may enhance solubility in acidic environments
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one perchlorate () C21H21ClF3N2O5 485.31 Position 8: Diethylaminomethyl; perchlorate counterion Salt form improves crystallinity; diethylamino group increases hydrophobicity
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one () C22H20ClF3NO3 453.85 Position 3: 2-Chlorophenyl instead of 4-chlorophenyl Altered steric effects may impact target binding
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one () C16H8ClF3O3 340.68 No substituent at position 8 Lower molecular weight; reduced solubility due to absence of morpholine
3-(4-Ethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one () C23H22F3NO5 473.43 Position 3: 4-Ethylphenoxy instead of 4-chlorophenyl Ethylphenoxy group increases lipophilicity, potentially enhancing membrane permeability

Impact of Substituents on Bioactivity and Solubility

  • Trifluoromethyl (CF3) : Present in the target compound and analogs (), this group enhances metabolic stability by resisting oxidative degradation .
  • Morpholinylmethyl vs. Piperazinylmethyl: Morpholine (polar, non-basic) improves aqueous solubility, while piperazine derivatives (basic) may enhance solubility in acidic environments (e.g., lysosomal targeting) .
  • Chlorophenyl Position: 4-Chlorophenyl (target) vs.
  • Salt Forms : Perchlorate salts () improve stability but may introduce toxicity concerns compared to free bases .

Pharmacokinetic Considerations

  • The target compound’s morpholine group likely confers better solubility (~20–30 mg/mL in water) compared to piperidine or diethylamino analogs .
  • Compounds with trifluoromethyl groups (e.g., ) exhibit longer plasma half-lives due to reduced CYP450-mediated metabolism .

Biological Activity

3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as L138770, is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Structural Characteristics

The compound's structure includes:

  • Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Hydroxy group : Contributes to hydrogen bonding capabilities.
  • Trifluoromethyl group : Increases metabolic stability and membrane permeability.
  • Morpholin-4-ylmethyl group : Potentially enhances binding affinity to biological targets.

The biological activity of L138770 is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme inhibition : The compound may act as an inhibitor or modulator of various enzymes involved in critical biological pathways.
  • Receptor interactions : Potential binding to receptors influencing cellular signaling pathways.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of the trifluoromethyl group is particularly noted for enhancing the biological activity due to its electron-withdrawing properties, which facilitate stronger interactions with target proteins .

Comparative Analysis with Similar Compounds

A comparison of L138770 with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
7-Hydroxy-3-(4-methylphenoxy)-8-morpholin-methyl -2-trifluoromethyl -chromen -4-oneLacks chlorophenyl moietyDifferent biological activity due to absence of chlorophenyl
7-Hydroxy -3-(piperidin -1 -yl) methyl -2-trifluoromethyl -chromen - 4-oneContains piperidine instead of morpholineAltered chemical reactivity and potential activity
3-Hydroxy -7-methoxy -2-trifluoromethyl -chromen - 4-oneLacks morpholine and chlorophenyl groupsSimpler structure with potentially different activities

In Vitro Studies

In vitro studies have demonstrated that L138770 exhibits moderate inhibitory effects on various enzymes. For instance, it has been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing IC50 values indicative of its potential as a therapeutic agent in neurodegenerative diseases .

Additionally, studies involving cytotoxicity against cancer cell lines such as MCF-7 have shown promising results, suggesting that L138770 may induce apoptosis through mechanisms involving caspase activation .

Case Studies

One notable study explored the compound's effects on cholinesterases and β-secretase, revealing its potential as a multi-target ligand. The kinetic studies indicated that L138770 could effectively inhibit these enzymes, which are crucial in the pathology of Alzheimer's disease . Molecular docking studies further elucidated its binding interactions at the molecular level, supporting the hypothesis that the trifluoromethyl group significantly enhances its binding affinity.

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